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molecular formula C10H10F2O2 B8494331 3-(3,5-Difluoro-4-methylphenyl)propionic acid

3-(3,5-Difluoro-4-methylphenyl)propionic acid

Cat. No. B8494331
M. Wt: 200.18 g/mol
InChI Key: HRRFHLKQDKASHQ-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

To a solution of 3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester (6.960 g; 27.157 mmol) in MeOH (150 ml) and water (25 ml) was added at rt aq. 1N NaOH (68 ml; 68 mmol). The resulting solution was further stirred at rt for 1 h. MeOH was then removed under reduced pressure. Water (25 ml) was added, and the mixture was acidified with aq. 1N HCl (68 ml) in order to reach pH=2. DCM (150 ml) was added, and the layers were shaken and separated. The aq. layer was further extracted with DCM (50 ml). The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The product 3-(3,5-difluoro-4-methyl-phenyl)-propionic acid was obtained as a pale yellow solid which was further dried under HV (5.090 g; 94%). LC-MS: tR=0.86 min.; [M+H]+: no ionisation.
Name
3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]([F:17])[CH:10]=1)CCC.[OH-].[Na+]>CO.O>[F:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][C:6]([OH:18])=[O:5])[CH:10]=[C:11]([F:17])[C:12]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester
Quantity
6.96 g
Type
reactant
Smiles
C(CCC)OC(CCC1=CC(=C(C(=C1)F)C)F)=O
Name
Quantity
68 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was further stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was then removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (25 ml) was added
ADDITION
Type
ADDITION
Details
DCM (150 ml) was added
STIRRING
Type
STIRRING
Details
the layers were shaken
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was further extracted with DCM (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1C)F)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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